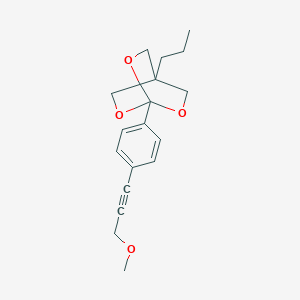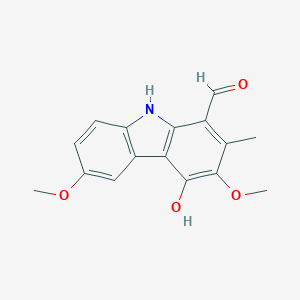
Carbazomycin F
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbazomycin F is a natural product that belongs to the carbazole family of compounds. It was first isolated from the marine-derived Streptomyces sp. CNQ-509 by a team of researchers in Canada in 2012. Since then, carbazomycin F has attracted the attention of scientists due to its unique structural features and potential therapeutic applications.
科学的研究の応用
Isolation and Structural Elucidation
- Carbazomycins C, D, E, and F, as minor components of the carbazomycin complex, were isolated from the cultured broth of Streptoverticillium ehimense. Carbazomycins C and D were identified as new substances, and their structures were elucidated through spectroscopic and chemical methods (Naid, Kitahara, Kaneda, & Nakamura, 1987).
Biosynthesis Studies
- Research on the biosynthesis of carbazomycin B, a part of the carbazomycin complex which includes Carbazomycin F, explored the origins of the whole carbon skeleton of these compounds. These studies help in understanding the natural synthesis pathways of carbazomycins (Kaneda, Kitahara, Yamasaki, & Nakamura, 1990).
Pharmacological Activities
- Carbazole derivatives, including carbazomycins, are known for their pharmacological activities. Investigations into carbazole derivatives, such as carbazomycin A and B, reveal their potential as antibacterial and antifungal agents. The study of their structural properties is linked to searching for new physiologically active compounds (Gunaseelan, Thiruvalluvar, Martin, Prasad, & Butcher, 2007).
Synthetic Methodologies
- Research has been conducted on the synthesis of carbazole alkaloids like carbazomycin A and B. Innovative methodologies that involve multiple C-C bond-forming reactions and other chemical processes are explored to efficiently synthesize these compounds (Markad & Argade, 2014).
特性
CAS番号 |
103744-21-4 |
|---|---|
製品名 |
Carbazomycin F |
分子式 |
C16H15NO4 |
分子量 |
285.29 g/mol |
IUPAC名 |
4-hydroxy-3,6-dimethoxy-2-methyl-9H-carbazole-1-carbaldehyde |
InChI |
InChI=1S/C16H15NO4/c1-8-11(7-18)14-13(15(19)16(8)21-3)10-6-9(20-2)4-5-12(10)17-14/h4-7,17,19H,1-3H3 |
InChIキー |
IKDLNWPZGYBNSQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(C3=C(N2)C=CC(=C3)OC)C(=C1OC)O)C=O |
正規SMILES |
CC1=C(C2=C(C3=C(N2)C=CC(=C3)OC)C(=C1OC)O)C=O |
その他のCAS番号 |
103744-21-4 |
同義語 |
6-methoxycarbazomycinal carbazomycin F |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



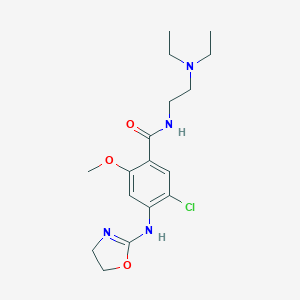
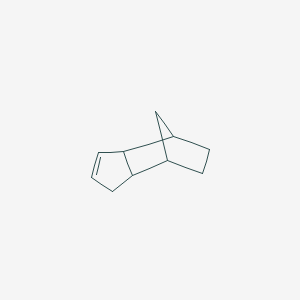
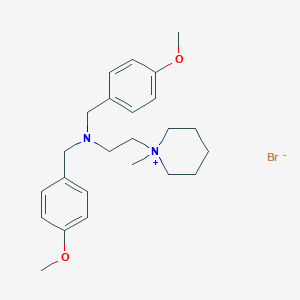
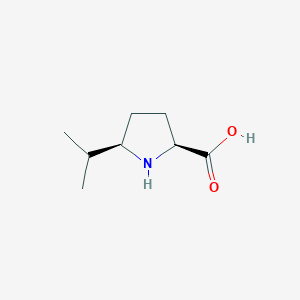
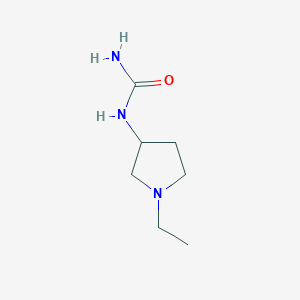
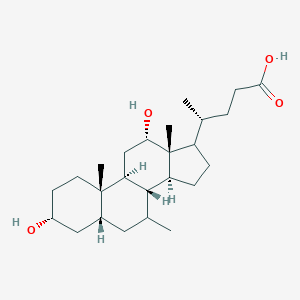
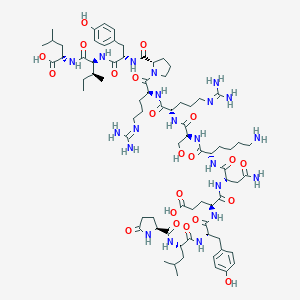
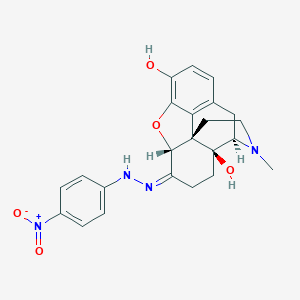
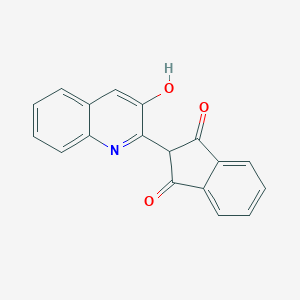
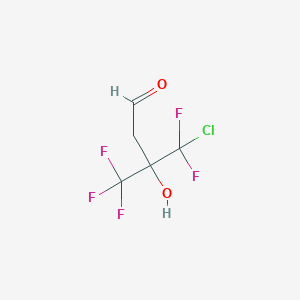

![2,3-Dihydrothieno[2,3-b]pyridine](/img/structure/B10068.png)
